Cas no 146935-35-5 (2H-Pyran-2-one,3-(4-deoxy-b-xylo-hexopyranosyl)-4-hydroxy-6-[2-hydroxy-7-(hydroxymethyl)-1,1,5,9,11,13,17,19-octamethyl-3,5,13,15,17-heneicosapentaenyl]-(9CI))

2H-Pyran-2-one,3-(4-deoxy-b-xylo-hexopyranosyl)-4-hydroxy-6-[2-hydroxy-7-(hydroxymethyl)-1,1,5,9,11,13,17,19-octamethyl-3,5,13,15,17-heneicosapentaenyl]-(9CI) structure
146935-35-5 structure
Nome del prodotto:2H-Pyran-2-one,3-(4-deoxy-b-xylo-hexopyranosyl)-4-hydroxy-6-[2-hydroxy-7-(hydroxymethyl)-1,1,5,9,11,13,17,19-octamethyl-3,5,13,15,17-heneicosapentaenyl]-(9CI)
Numero CAS:146935-35-5
MF:C41H64O9
MW:700.941473960876
CID:225014

2H-Pyran-2-one,3-(4-deoxy-b-xylo-hexopyranosyl)-4-hydroxy-6-[2-hydroxy-7-(hydroxymethyl)-1,1,5,9,11,13,17,19-octamethyl-3,5,13,15,17-heneicosapentaenyl]-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-Pyran-2-one,3-(4-deoxy-b-xylo-hexopyranosyl)-4-hydroxy-6-[2-hydroxy-7-(hydroxymethyl)-1,1,5,9,11,13,17,19-octamethyl-3,5,13,15,17-heneicosapentaenyl]-(9CI)
    • 3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,14E,16E,18E)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12,14,18,20-heptamethyldocosa-4,6,14,16,18-pentaen-2-yl]pyran-2-one
    • (2S,3R,4S,6S)-2',3,4-trihydroxy-6'-[(3E,5E,13E,15E,17E)-2-hydroxy-7-(hydroxymethyl)-1,1,5,9,11,13,17,19-octamethylhenicosa-3,5,13,15,17-pentaen-1-yl]-6-(hydroxymethyl)-3,4,5,6-tetrahydro-2H,4'H-2,3'-bipyran-4'-one (non-preferred name)
    • 2H-Pyran-2-one, 3-(4-deoxy-beta-xylo-hexopyranosyl)-4-hydroxy-6-(2-hydroxy-7-(hydroxymethyl)-1,1,5,9,11,13,17,19-octamethyl-3,5,13,15,17-heneicosapentaenyl)-
    • Dactylfungin A
    • Inchi: InChI=1S/C41H64O9/c1-10-25(2)16-26(3)12-11-13-27(4)17-29(6)18-30(7)20-31(23-42)19-28(5)14-15-35(46)41(8,9)36-22-33(44)37(40(48)50-36)39-38(47)34(45)21-32(24-43)49-39/h11-16,19,22,25,29-32,34-35,38-39,42-47H,10,17-18,20-21,23-24H2,1-9H3/b12-11+,15-14+,26-16+,27-13+,28-19+/t25?,29?,30?,31?,32-,34-,35?,38+,39-/m0/s1
    • Chiave InChI: RFFNWAQLYUMOFF-CKGFFVAASA-N
    • Sorrisi: CCC(/C=C(/C=C/C=C(/CC(CC(CC(/C=C(/C=C/C(C(C1=CC(O)=C([C@@H]2O[C@H](CO)C[C@H](O)[C@H]2O)C(=O)O1)(C)C)O)\C)CO)C)C)\C)\C)C

Proprietà calcolate

  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 50
  • Conta legami ruotabili: 18
  • Complessità: 1330
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 5
  • Conto stereocentrico definito delle obbligazioni: 5
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 3
  • XLogP3: 7.4
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd